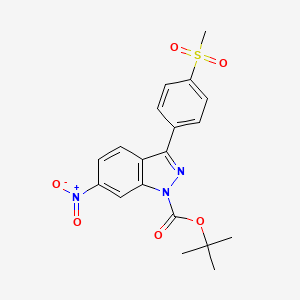
3-(4-methanesulfonyl-phenyl)-6-nitro-indazole-1-carboxylic Acid Tert-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(4-methylsulfonylphenyl)-6-nitroindazole-1-carboxylate: is a complex organic compound characterized by its unique molecular structure, which includes a tert-butyl group, a nitro group, and a methylsulfonyl group attached to an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-methylsulfonylphenyl)-6-nitroindazole-1-carboxylate typically involves multiple steps, starting with the preparation of the indazole core. The reaction conditions often require the use of strong nitrating agents, such as nitric acid, and specific catalysts to ensure the selective introduction of the nitro group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(4-methylsulfonylphenyl)-6-nitroindazole-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The biological applications of tert-butyl 3-(4-methylsulfonylphenyl)-6-nitroindazole-1-carboxylate include its use as a probe in biological studies to understand cellular processes and as a potential therapeutic agent.
Medicine: In medicine, this compound has shown promise in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.
Industry: In the industry, this compound is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which tert-butyl 3-(4-methylsulfonylphenyl)-6-nitroindazole-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the methylsulfonyl group play crucial roles in its biological activity, influencing its binding affinity and reactivity with biological molecules.
Comparison with Similar Compounds
Indazole derivatives: These compounds share the indazole core but differ in their substituents and functional groups.
Nitroaromatic compounds: These compounds contain a nitro group attached to an aromatic ring, similar to the nitro group in tert-butyl 3-(4-methylsulfonylphenyl)-6-nitroindazole-1-carboxylate.
Methylsulfonyl compounds: These compounds feature a methylsulfonyl group, which is also present in tert-butyl 3-(4-methylsulfonylphenyl)-6-nitroindazole-1-carboxylate.
Uniqueness: Tert-butyl 3-(4-methylsulfonylphenyl)-6-nitroindazole-1-carboxylate stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct molecular structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C19H19N3O6S |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
tert-butyl 3-(4-methylsulfonylphenyl)-6-nitroindazole-1-carboxylate |
InChI |
InChI=1S/C19H19N3O6S/c1-19(2,3)28-18(23)21-16-11-13(22(24)25)7-10-15(16)17(20-21)12-5-8-14(9-6-12)29(4,26)27/h5-11H,1-4H3 |
InChI Key |
DEAQXXUPMMJJGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C3=CC=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonitrile](/img/structure/B15359107.png)
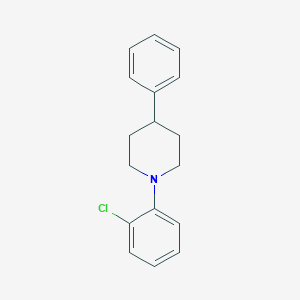
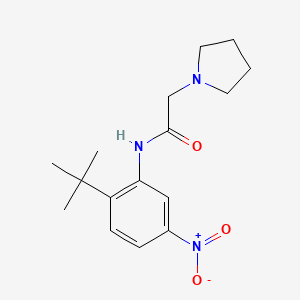
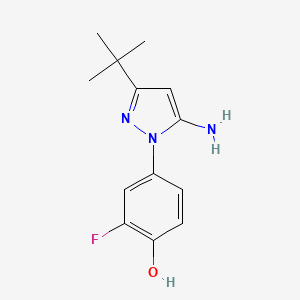

![N-[(2,4-dimethoxyphenyl)methyl]-4-methoxyaniline](/img/structure/B15359154.png)

![Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15359189.png)
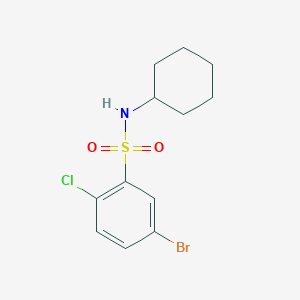

![6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15359200.png)
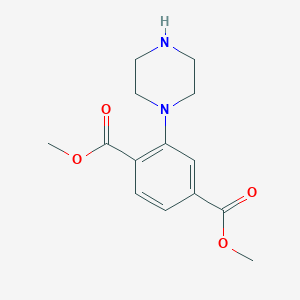
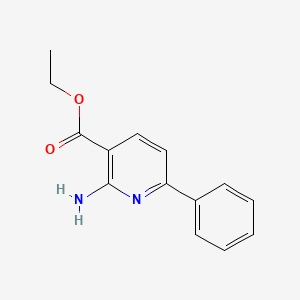
![7-Oxospiro[3.5]nonane-8-carboxylic acid](/img/structure/B15359205.png)
